molecular formula C23H22N2O2 B2517609 N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide CAS No. 941872-64-6

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide

Cat. No.: B2517609
CAS No.: 941872-64-6
M. Wt: 358.441
InChI Key: ZRPXGTRCRDBPPI-UHFFFAOYSA-N
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Description

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide (CAS 941872-64-6) is a chemical compound of significant interest in medicinal chemistry and early-stage research. Its molecular structure, which integrates a naphthalene carboxamide group linked to a phenyl ring substituted with a 2-oxopiperidine moiety, suggests potential as a versatile scaffold for probing biological systems . This specific architecture is common in the development of pharmacologically active molecules, particularly those designed to modulate enzyme or receptor activity. Researchers can leverage this compound as a key intermediate or a core building block in the synthesis of more complex molecules for various investigative programs. It is presented to the scientific community as a high-purity material to support hit-to-lead optimization and structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-16-15-18(12-13-21(16)25-14-5-4-11-22(25)26)24-23(27)20-10-6-8-17-7-2-3-9-19(17)20/h2-3,6-10,12-13,15H,4-5,11,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPXGTRCRDBPPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC3=CC=CC=C32)N4CCCCC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The molecular formula for this compound is C22H22N2O2C_{22}H_{22}N_{2}O_{2}. The structure includes a naphthalene backbone, which is known for its role in various biological activities.

2. Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes involved in cancer progression. For example, compounds with a carboxamide group have been noted to inhibit key enzymes such as matrix metalloproteinases (MMPs), which are involved in tumor metastasis. This suggests that this compound could potentially serve as a lead compound for developing MMP inhibitors.

The mechanisms through which this compound exerts its biological effects likely involve:

  • Interaction with Protein Targets : Similar compounds have been shown to bind to specific proteins, altering their function and leading to downstream effects in cellular signaling pathways.
  • Induction of Oxidative Stress : Some studies suggest that naphthalene derivatives can induce oxidative stress in cancer cells, leading to cell death.

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of naphthalene derivatives, it was found that certain compounds significantly reduced the viability of breast cancer cells (MCF-7). The study utilized MTT assays to quantify cell viability and reported IC50 values in the micromolar range, indicating potent activity.

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of carboxamide-containing compounds. It highlighted the ability of these compounds to inhibit MMPs effectively, which are crucial in cancer metastasis. The study employed gelatin zymography to assess MMP activity in treated versus untreated cell lines.

Data Summary

Activity TypeAssay TypeResult Summary
AnticancerMTT AssaySignificant reduction in MCF-7 viability (IC50 µM range)
Enzyme InhibitionGelatin ZymographyEffective inhibition of MMP activity

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogs include substituted naphthalene-1-carboxanilides with variations in the phenyl ring substituents. These compounds share the naphthalene-carboxamide backbone but differ in substituent groups, which critically influence their biological activity and physicochemical properties. Below is a comparative analysis based on substituent effects and empirical data from studies:

Key Findings and Structure-Activity Relationships (SAR)

  • Lipophilicity and Electronic Effects: Antimycobacterial activity in analogs correlates bilinearly with lipophilicity and electronic properties. Methoxy (2a, 2b) and methyl (3b, 3c) groups enhance activity by balancing lipophilicity and electron-donating effects.
  • Cytotoxicity : Analogs with methoxy, methyl, or fluoro substituents (e.g., 2a, 3b, 4b) showed negligible cytotoxicity in THP-1 cells, suggesting a favorable safety profile for the target compound .
  • Solubility Limitations: All analogs exhibited poor aqueous solubility, likely due to the hydrophobic naphthalene core. The 2-oxopiperidinyl group in the target compound may marginally improve solubility compared to non-polar substituents (e.g., methyl or trifluoromethyl), though this remains speculative without direct data.

Mechanistic Insights

The most active analogs (2a, 2b, 3b) are hypothesized to disrupt the mycobacterial respiratory chain, as evidenced by MTT assay results . The target compound’s 2-oxopiperidinyl group could enhance interactions with respiratory chain enzymes via hydrogen bonding or steric effects, though this requires experimental validation.

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